Chlorhexidine phosphanilate

CAS No.: 77146-42-0

Cat. No.: VC1870985

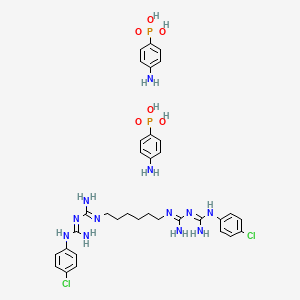

Molecular Formula: C34H46Cl2N12O6P2

Molecular Weight: 851.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77146-42-0 |

|---|---|

| Molecular Formula | C34H46Cl2N12O6P2 |

| Molecular Weight | 851.7 g/mol |

| IUPAC Name | (1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;(4-aminophenyl)phosphonic acid |

| Standard InChI | InChI=1S/C22H30Cl2N10.2C6H8NO3P/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*7-5-1-3-6(4-2-5)11(8,9)10/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1-4H,7H2,(H2,8,9,10) |

| Standard InChI Key | NSCOCGOFKMUTMW-UHFFFAOYSA-N |

| Isomeric SMILES | C1=CC(=CC=C1N)P(=O)(O)O.C1=CC(=CC=C1N)P(=O)(O)O.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl |

| SMILES | C1=CC(=CC=C1N)P(=O)(O)O.C1=CC(=CC=C1N)P(=O)(O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl |

| Canonical SMILES | C1=CC(=CC=C1N)P(=O)(O)O.C1=CC(=CC=C1N)P(=O)(O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl |

Introduction

Chemical Properties and Structure

Chlorhexidine phosphanilate, identified by the CAS number 77146-42-0, is a complex organic salt with distinctive physicochemical properties that contribute to its antimicrobial efficacy. The compound possesses a molecular formula of C34H46Cl2N12O6P2 and a molecular weight of 851.65900 . Its structure incorporates chlorhexidine molecules complexed with phosphanilic acid moieties, creating a stable salt form suitable for pharmaceutical formulations.

The physical and chemical characteristics of chlorhexidine phosphanilate are summarized in the following table:

Table 1: Physicochemical Properties of Chlorhexidine Phosphanilate

| Property | Value |

|---|---|

| Molecular Formula | C34H46Cl2N12O6P2 |

| Molecular Weight | 851.65900 |

| Boiling Point | 699.3ºC at 760 mmHg |

| Flash Point | 376.7ºC |

| Exact Mass | 850.25200 |

| IUPAC Name | 2,4,11,13-Tetraazatetradecanediimidamide, N,N''-bis(4-chlorophenyl)-3,12-diimino-, (4-aminophenyl)phosphonate (1:2) |

The chemical structure features two 4-chlorophenyl rings connected by a hexamethylene bridge with biguanide groups, complexed with phosphanilic acid components. This structural arrangement contributes to its stability, solubility profile, and antimicrobial activity across various formulation environments .

Synthesis and Composition

The synthesis of chlorhexidine phosphanilate involves multiple chemical steps and requires precise control to ensure product purity and consistency. The process begins with the preparation of chlorhexidine, which serves as the precursor compound. Initially, nucleophilic substitution reactions between 2,4-dichlorobenzaldehyde and an amine-containing compound (typically hexanediamine) produce intermediates that are subsequently aminated with compounds like 4-chloro-2,6-dimethylaniline to generate chlorhexidine .

To produce chlorhexidine phosphanilate specifically, manufacturers employ a precipitation reaction technique. This process involves mixing a water-soluble salt of chlorhexidine with a water-soluble salt containing either phosphanilate mono-anion (when chlorhexidine diphosphanilate is desired) or phosphanilate di-anion (when chlorhexidine monophosphanilate is targeted) . The desired salt precipitates from solution and can be recovered through filtration methods.

Research has revealed that chlorhexidine phosphanilate is a non-stoichiometric compound, with analysis showing a phosphanilic acid to chlorhexidine ratio of approximately 1.83, rather than the theoretical 2:1 ratio expected for a pure diphosphanilate salt . This non-stoichiometric nature necessitates specialized analytical approaches for proper characterization and quality control.

The synthesis process must account for potential impurities, including residual solvents from reaction media and purification processes, as well as possible heavy metal contamination from catalysts or raw materials . These considerations are critical for ensuring the safety and efficacy of pharmaceutical-grade chlorhexidine phosphanilate.

Pharmacological Properties

Chlorhexidine phosphanilate exhibits broad-spectrum antimicrobial activity, making it valuable for various medical applications, particularly in dermatology. The compound's antimicrobial mechanism derives from the underlying properties of the chlorhexidine component, enhanced by its specific salt formulation with phosphanilic acid.

The antimicrobial action of chlorhexidine compounds occurs through a sequence of cell membrane interactions. Initially, the positively charged chlorhexidine molecules bind to negatively charged phosphate groups on microbial cell surfaces. This interaction disrupts membrane integrity, leading to leakage of intracellular components. As chlorhexidine penetrates the cell, it causes precipitation of cytoplasmic constituents, ultimately resulting in cell death .

Concentration-dependent effects characterize the antimicrobial activity of chlorhexidine compounds. At lower concentrations, the effect is primarily bacteriostatic, inducing leakage of essential cellular components like potassium and phosphorus. At higher concentrations, the action becomes bactericidal, with complete cytoplasmic precipitation and cellular destruction . This dual mechanism provides flexibility in clinical applications, depending on the formulation concentration selected.

The phosphanilate salt form confers particular advantages for dermatological applications, with evidence suggesting synergistic antimicrobial effects compared to equivalent concentrations of chlorhexidine and phosphanilic acid administered separately . This synergism enhances therapeutic efficacy in clinical scenarios where topical antimicrobial action is required.

Skin Permeation Characteristics

The dermatological applications of chlorhexidine phosphanilate necessitate a thorough understanding of its skin permeation properties. Research using in vitro techniques with Franz diffusion cells has yielded valuable insights into this compound's behavior when applied to skin barriers.

Studies examining the permeation of chlorhexidine phosphanilate through excised human skin have demonstrated that intact skin presents a significant barrier to penetration. Over a 48-hour observation period, almost no permeation of the compound was detected through normal skin samples, suggesting that the stratum corneum serves as the primary rate-limiting barrier to absorption . This limited penetration through intact skin may be advantageous for applications where surface antimicrobial action is desired without systemic absorption.

When applied to damaged skin lacking the stratum corneum barrier, the release of chlorhexidine phosphanilate from the formulation becomes the rate-determining step in the penetration process . Under these conditions, the compound can reach therapeutic concentrations in the underlying tissue, making it particularly suitable for treating wounds, burns, or other conditions involving compromised skin integrity.

Research has additionally observed that upon penetrating damaged skin, chlorhexidine phosphanilate dissociates, with the molar ratio of the component moieties changing to favor phosphanilic acid . Both the chlorhexidine and phosphanilate components reach equilibrium in the dermis within 24 hours after application, with permeation rates directly proportional to the concentration of chlorhexidine phosphanilate in the formulation.

Analytical Methods

The accurate analysis of chlorhexidine phosphanilate presents unique challenges due to its complex structure and non-stoichiometric nature. Researchers have developed and validated two separate reversed-phase High-Performance Liquid Chromatography (HPLC) methods specifically for this compound to address these analytical difficulties .

These HPLC methods enable precise quantification of both the chlorhexidine and phosphanilic acid components within the salt complex. Analytical success depends on the careful selection of solvents, adjustment of solution pH, and appropriate HPLC column choices to prevent sample loss through incomplete dissolution or surface adsorption phenomena .

Both analytical methods have been demonstrated to be stability-indicating and accurate, providing reliable quantification essential for quality control in manufacturing and research applications . These validated analytical techniques ensure consistent product quality and enable precise determination of chlorhexidine phosphanilate concentrations in various formulations and biological samples.

Table 2: Analytical Parameters for Chlorhexidine Phosphanilate Quantification

| Parameter | Value |

|---|---|

| Detection Method | HPLC with UV detection |

| Analysis Type | Two separate reversed-phase methods |

| Key Challenges | Non-stoichiometric composition (1.83:1 ratio) |

| Surface adsorption potential | |

| Incomplete dissolution risk | |

| Properties | Stability-indicating methods |

| Accurate quantification capabilities |

Antimicrobial Efficacy

The antimicrobial efficacy of chlorhexidine phosphanilate has been extensively evaluated in laboratory studies, demonstrating significant activity against a range of clinically relevant microorganisms. Research findings indicate that even at relatively low concentrations (0.2%), chlorhexidine phosphanilate cream formulations generate diffusates with antimicrobial activity exceeding the minimum inhibitory concentration for tested microorganisms within 24 hours .

This potent antimicrobial action, combined with the compound's limited penetration through intact skin, creates an ideal profile for topical applications targeting surface and superficial skin infections. The compound appears particularly well-suited for prophylactic treatment of burns, where preventing infection in compromised skin is critical to healing outcomes .

The diphosphanilate salt of chlorhexidine exhibits synergistic antimicrobial effects compared with equivalent concentrations of chlorhexidine and free phosphanilic acid administered separately . This synergism enhances the clinical value of chlorhexidine phosphanilate formulations in dermatological applications and potentially reduces the concentration required for therapeutic efficacy.

It is important to note that, like other chlorhexidine compounds, the activity of chlorhexidine phosphanilate may be reduced in environments containing organic compounds such as fatty acids or at lower pH levels . These factors must be considered when developing formulations and determining appropriate clinical applications.

Clinical Applications

Chlorhexidine phosphanilate has found its primary clinical application in dermatological preparations, particularly for the prophylactic treatment of burns and other wounds at risk of infection . The compound's limited penetration through intact skin coupled with effective release in damaged skin creates an advantageous targeting mechanism for antimicrobial therapy.

Formulations containing chlorhexidine phosphanilate are typically prepared as creams or ointments at concentrations ranging from 0.2% to 2% . These preparations allow for controlled application to affected areas and appropriate dosing based on the severity and extent of the skin condition being treated.

The clinical advantage of chlorhexidine phosphanilate over other chlorhexidine salts in certain applications may relate to its unique permeation profile and the synergistic antimicrobial effects observed with the phosphanilate component . These properties can enhance therapeutic outcomes in situations where conventional chlorhexidine formulations might be less effective.

Research continues to explore potential new applications for chlorhexidine phosphanilate, including its use in other medical fields where topical antimicrobial action without significant systemic absorption would be beneficial. The ongoing development of novel formulations and delivery systems may further expand the clinical utility of this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume